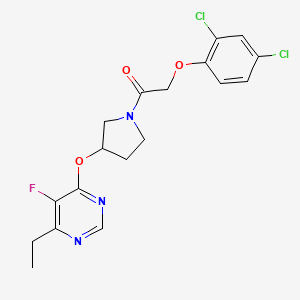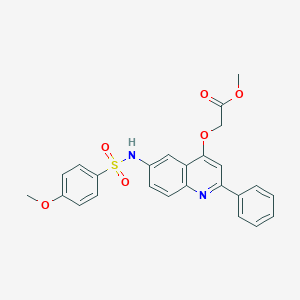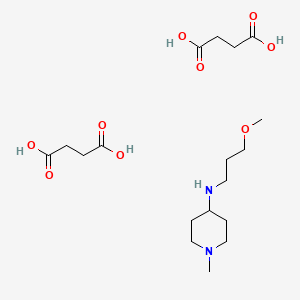![molecular formula C20H14F3N3O2S B2671781 N-(3,4-difluorophenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-06-4](/img/structure/B2671781.png)
N-(3,4-difluorophenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and multiple fluorine atoms attached to the phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring might be formed via a cyclization reaction . The fluorine atoms could be introduced using a fluorinating agent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the amide group, and the fluorinated phenyl rings. These groups would likely contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might participate in condensation reactions, while the thiazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and affect its polarity .Scientific Research Applications
Synthesis and Characterization
Compounds with similar structural motifs have been synthesized and characterized for various purposes, including the investigation of their biological activities. For instance, the synthesis and structural characterization of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives have been reported, with some compounds exhibiting cytotoxic effects on breast cancer cell lines (Kelly et al., 2007). This suggests that compounds with benzene-carboxamide groups, similar to the one , can have significant biological activities, meriting further investigation.
Biological Activities
Compounds with benzothiazole structures have been explored for their antitumor properties. A study on fluorinated 2-(4-aminophenyl)benzothiazoles showed potent cytotoxicity in vitro against certain human breast cancer cell lines, indicating the potential of fluorinated benzothiazoles in cancer research (Hutchinson et al., 2001). This suggests the relevance of incorporating fluorinated phenyl groups, as seen in the query compound, for developing antitumor agents.
Material Science Applications
Research on semiaromatic polyamides incorporating difluorobenzamide units has shown that these materials exhibit excellent thermal properties, indicating potential applications in materials science (Guangming et al., 2016). This points towards the utility of difluorobenzamide-containing compounds in the development of high-performance polymers.
Antimicrobial Research
Fluorobenzamides have been investigated for their antimicrobial properties, with some derivatives showing significant activity against bacterial strains (Desai et al., 2013). This underscores the potential application of N-(3,4-difluorophenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide in the development of new antimicrobial agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S/c21-11-3-1-10(2-4-11)18(27)26-20-25-17-13(6-8-16(17)29-20)19(28)24-12-5-7-14(22)15(23)9-12/h1-5,7,9,13H,6,8H2,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAISPLLQSBHSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NC3=CC(=C(C=C3)F)F)N=C(S2)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2671698.png)
![2-(4-Butoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2671700.png)
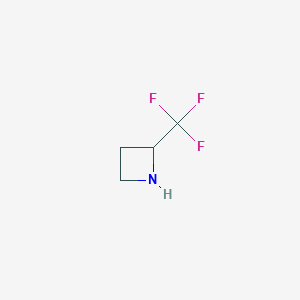
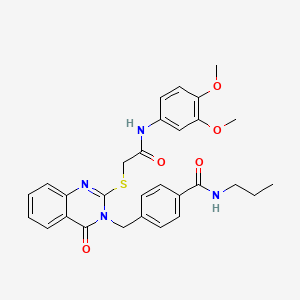
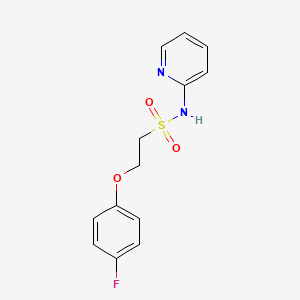
![Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate](/img/structure/B2671704.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(methylthio)benzamide](/img/structure/B2671705.png)
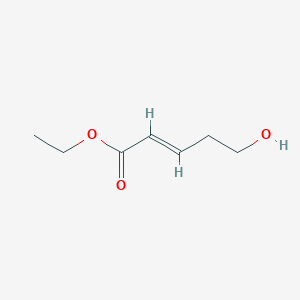
![3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2671707.png)
![tert-butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B2671708.png)
